molecular formula C11H10F2N2O3 B1407749 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde CAS No. 1707357-81-0

2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde

Cat. No.: B1407749
CAS No.: 1707357-81-0
M. Wt: 256.21 g/mol
InChI Key: GBJQVQQEKBRUEA-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde (CAS 1707357-81-0) is a chemical compound with a molecular weight of 256.21 and the molecular formula C 11 H 10 F 2 N 2 O 3 . This benzaldehyde derivative is characterized by a 3,3-difluoropyrrolidin-1-yl substituent and a nitro functional group, a structural motif often explored in medicinal chemistry and drug discovery research. The specific research applications and mechanism of action for this compound are areas of active investigation in scientific literature. Researchers value this building block for its potential in constructing more complex molecules for biochemical screening and pharmaceutical development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)10-2-1-9(15(17)18)5-8(10)6-16/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJQVQQEKBRUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,3-Difluoropyrrolidine

Methodology Overview:

The synthesis of 3,3-difluoropyrrolidine is a foundational step, as it forms the key heterocyclic fragment. According to recent literature, a practical and cost-effective route involves:

  • Claisen Rearrangement and Oxidation:

    • Starting from suitable precursors such as N-benzyl-3,3-difluoropyrrolidinone, a Claisen rearrangement facilitates the formation of the pyrrolidine ring with fluorine substituents.
    • Subsequent oxidation, often catalyzed by ruthenium(VIII), converts intermediates into 2,2-difluorosuccinic acid derivatives, which are precursors to the pyrrolidine ring.
  • Cyclization:

    • The key step involves cyclization of the intermediates to form the pyrrolidine ring, often mediated by reductive amination or intramolecular cyclization under controlled temperature conditions.
  • Reduction:

    • Borane methyl sulfide (BH₃·Me₂S) reduction transforms the intermediate into the target 3,3-difluoropyrrolidine.

Research Findings:

  • The process emphasizes the importance of controlling temperature and reaction time to optimize yield and purity.
  • The synthesis avoids harsh conditions and uses commercially available reagents, enhancing scalability.

Data Table: Synthesis of 3,3-Difluoropyrrolidine

Step Reagents & Conditions Key Features References
1. Claisen Rearrangement N-Benzyl precursor, heat Formation of difluorinated intermediate
2. Oxidation Ru(VIII) catalyst, oxidant Conversion to succinic acid derivative
3. Cyclization Intramolecular, heat Pyrrolidine ring formation
4. Reduction BH₃·Me₂S Final difluoropyrrolidine

Coupling with 5-Nitrobenzaldehyde

Methodology Overview:

The coupling of the difluoropyrrolidine with 5-nitrobenzaldehyde typically proceeds via nucleophilic substitution or reductive amination, depending on the functional groups present.

  • Nucleophilic Substitution:

    • The amino group of the difluoropyrrolidine can attack the aldehyde carbon under mild basic conditions, leading to the formation of an imine intermediate.
    • Subsequent reduction (e.g., with sodium cyanoborohydride) stabilizes the linkage, yielding the secondary amine derivative.
  • Reductive Amination:

    • Alternatively, direct reductive amination involves mixing the aldehyde with the amine in the presence of a reducing agent like sodium triacetoxyborohydride, facilitating the formation of the target compound.

Reaction Conditions:

  • Solvent: Ethanol or methanol, often with acetic acid as a catalyst.
  • Temperature: Mild heating (~25-60°C) to promote reaction without decomposition.
  • Purification: Crystallization from toluene or other organic solvents to isolate high-purity product.

Research Findings:

  • The process benefits from controlling reaction pH to prevent side reactions.
  • Crystallization and recrystallization steps are critical for obtaining pure compound.

Data Table: Coupling and Purification

Step Conditions Purification Notes References
1. Nucleophilic attack Mild base, room temp Filtration, washing Ensures selective coupling
2. Reduction Sodium cyanoborohydride, pH ~5 Crystallization from toluene Purity enhancement

Final Purification and Characterization

Post-synthesis, the compound undergoes purification via recrystallization, typically using toluene or ethyl acetate, to remove residual starting materials and by-products. Characterization techniques such as NMR, IR, and mass spectrometry confirm the structure and purity.

Summary of Key Data

Parameter Details
Starting materials 3,3-Difluoropyrrolidine precursors, 5-nitrobenzaldehyde
Reaction solvents Ethanol, toluene, or methanol
Reagents Ruthenium catalyst, borane methyl sulfide, sodium cyanoborohydride
Purification Crystallization, filtration
Yield Typically moderate to high, optimized via reaction conditions

Chemical Reactions Analysis

Reactivity of the Aldehyde Group

The aldehyde group undergoes classical carbonyl reactions:

Reduction

  • Reduction to Alcohol : Sodium borohydride (NaBH₄) or catalytic hydrogenation converts the aldehyde to 2-(3,3-difluoropyrrolidin-1-yl)-5-nitrobenzyl alcohol.

    • Example : Reduction of 3-nitrobenzaldehyde yields 3-nitrobenzyl alcohol with >90% conversion ( ).

Condensation Reactions

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines under mild acidic conditions.

  • Knoevenagel Reaction : Coupling with active methylene compounds (e.g., malononitrile) forms α,β-unsaturated derivatives ( ).

Nitro Group Transformations

The nitro group at position 5 participates in electrophilic and redox reactions:

Reduction to Amine

  • Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, forming 5-amino-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde.

    • Kinetics : Reduction rates depend on solvent polarity; ethanol/water mixtures yield >85% amine ( ).

Electrophilic Substitution

  • The nitro group deactivates the ring but directs incoming electrophiles to the ortho and para positions relative to itself.

Pyrrolidine Ring Reactivity

The 3,3-difluoropyrrolidine moiety influences steric and electronic properties:

Fluorine-Specific Interactions

  • Hydrogen Bonding : Fluorine atoms enhance solubility in polar aprotic solvents (e.g., DMSO) and stabilize transition states in SNAr reactions ( ).

  • Ring Rigidity : The difluoro substitution reduces pyrrolidine ring flexibility, affecting stereochemical outcomes in cycloadditions.

N-Alkylation/Acylation

  • The pyrrolidine nitrogen reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively.

Stability and Degradation

  • Photodegradation : UV light induces nitro group reduction and aldehyde oxidation, forming carboxylic acid byproducts ().

  • Thermal Stability : Decomposes above 200°C, releasing NOₓ gases and fluorine-containing fragments ( ).

Scientific Research Applications

Medicinal Chemistry

Due to its structural features, 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde shows promise as a lead compound in drug development:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties. Interaction studies indicate that this compound may inhibit certain bacterial enzymes, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound could induce apoptosis in cancer cells through specific signaling pathways, making it a candidate for further investigation in oncology.

Neuropharmacology

The difluoropyrrolidine moiety may confer neuroactive properties. Research indicates that compounds with similar structures can interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Chemical Biology

The compound's ability to act as a probe in biological systems is under exploration. Its binding affinity to various biological targets can help elucidate mechanisms of action for drug design.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of nitro-substituted pyrrolidines found that derivatives similar to this compound exhibited significant activity against Gram-positive bacteria, suggesting a mechanism involving inhibition of cell wall synthesis.

Case Study 2: Neuropharmacological Effects

Research exploring compounds with difluorinated pyrrolidine rings indicated potential interactions with serotonin receptors, which could lead to applications in treating depression or anxiety disorders. Further studies are necessary to confirm these effects.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The difluoropyrrolidine moiety can enhance binding affinity and specificity to certain biological targets, while the nitrobenzaldehyde core can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3,3-Difluoroazetidin-1-yl)-5-nitrobenzaldehyde

  • Structure : Replaces the 5-membered pyrrolidine with a 4-membered azetidine ring, retaining 3,3-difluorination.
  • Molecular Formula : C₁₀H₈F₂N₂O₃; Molecular Weight : 242.18 .
  • Electron Effects: Fluorination at equivalent positions maintains electron-withdrawing effects but with reduced steric bulk compared to pyrrolidine.
  • Applications : Likely similar to the target compound in drug development, but azetidines are increasingly explored for their pharmacokinetic advantages, such as improved solubility .

2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde

  • Structure : Features an aromatic imidazole ring instead of fluorinated pyrrolidine.
  • Molecular Formula : C₁₀H₇N₃O₂; Molecular Weight : ~217.18 (estimated).
  • Key Differences :
    • Aromaticity : Imidazole’s planar structure enables π-π stacking and hydrogen bonding, critical in enzyme inhibition or material interfaces.
    • Reactivity : The aldehyde group may exhibit different electrophilicity due to imidazole’s electron-donating nature compared to fluorine’s electron-withdrawing effects.
  • Applications : Widely used in pharmaceutical development (e.g., kinase inhibitors) and materials science (e.g., coordination polymers) due to its versatile heterocyclic core .

2-((4-(Methylsulfonyl)ethynyl)-5-nitrobenzaldehyde

  • Structure : Contains an ethynyl group linked to a methylsulfonylbenzene moiety.
  • Synthesis: Prepared via Sonogashira coupling (95% yield), highlighting its synthetic accessibility .
  • Key Differences: Functional Group: The ethynyl group introduces sp-hybridized carbons, enabling click chemistry or polymerization.
  • Applications : Suitable for advanced material synthesis (e.g., conductive polymers) due to its alkyne functionality .

(R)-2-(2,5-Difluorophenyl)pyrrolidine Derivatives

  • Structure : Differs by having a difluorophenyl substituent instead of difluoropyrrolidine.
  • Applications : Serves as a key intermediate in TRK inhibitors (e.g., cancer therapeutics). The fluorinated pyrrolidine enhances metabolic stability and target binding .
  • Metabolism : Fluorination reduces oxidative degradation, as seen in , where fluorinated analogs resist pyrimidine ring cleavage .

Comparative Data Table

Compound Name Core Structure Substituent Molecular Weight Key Applications
2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde Benzaldehyde 3,3-Difluoropyrrolidine ~258.19 (est.) Drug intermediates, Materials
2-(3,3-Difluoroazetidin-1-yl)-5-nitrobenzaldehyde Benzaldehyde 3,3-Difluoroazetidine 242.18 Pharmaceuticals
2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde Benzaldehyde Imidazole ~217.18 Kinase inhibitors, Polymers
2-((4-(Methylsulfonyl)ethynyl)-5-nitrobenzaldehyde Benzaldehyde Ethynyl-methylsulfonyl ~319.04 Material science

Research Findings and Implications

  • Metabolic Stability: Fluorinated pyrrolidines (as in the target compound) resist oxidative metabolism, a critical advantage over non-fluorinated analogs (e.g., pyrimidine cleavage in ) .
  • Synthetic Efficiency: Sonogashira coupling () and nucleophilic substitution () demonstrate high yields (>95%), suggesting scalable routes for analogs .
  • Pharmacological Potential: Fluorinated rings improve drug-like properties, as seen in TRK inhibitors () and anxiolytics () .

Biological Activity

2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde is a compound of interest due to its potential biological activities. This article explores its antimicrobial, anti-inflammatory, and antitumoral properties, supported by case studies and research findings.

  • Molecular Formula: C11H10F2N2O3
  • Molecular Weight: 256.21 g/mol
  • CAS Number: 1707357-81-0

Antimicrobial Activity

Nitro-containing compounds, including derivatives of nitrobenzaldehyde, are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA.

Case Study: Antimicrobial Efficacy

In a study examining various nitro compounds, it was found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and induce oxidative stress within microbial cells .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

Nitro compounds have been shown to modulate inflammatory responses. The presence of the nitro group in this compound may enhance its ability to inhibit pro-inflammatory cytokines.

Research Findings

A study indicated that this compound could inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical mediators in inflammation. The inhibition of these enzymes suggests a potential therapeutic role in treating inflammatory diseases .

Antitumoral Activity

The antitumoral properties of nitroaromatic compounds are gaining attention due to their ability to target hypoxic tumor environments. The nitro group can act as a prodrug that becomes activated under low oxygen conditions typical of many tumors.

Case Study: Tumor Cell Line Testing

In vitro studies on various cancer cell lines demonstrated that this compound reduced cell viability significantly:

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The compound's effectiveness appears to be linked to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and DNA damage .

Q & A

Q. What metadata should accompany publications involving this compound to ensure reproducibility?

  • Methodological Answer : Report detailed synthetic protocols (solvent grades, heating methods), characterization data (NMR shifts, HRMS m/z), and purity metrics (elemental analysis, HPLC traces). Deposit crystallographic data in the Cambridge Structural Database (CSD) with CCDC numbers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde
Reactant of Route 2
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2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde

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